molecular formula C22H25N3O6S3 B2373191 Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681161-87-5

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2373191
CAS No.: 681161-87-5
M. Wt: 523.64
InChI Key: RCXFZSYBDDNLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a novel compound synthesized through microwave irradiation. It belongs to the class of pyrimidine derivatives, which exhibit diverse biological activities. Pyrimidines play crucial roles in living organisms, including DNA, RNA, and various natural products such as vitamins and antibiotics. This compound’s structure combines a benzamido group, a morpholino moiety, and a thienothiazole ring, making it an intriguing target for further investigation .


Synthesis Analysis

The synthesis of this compound involves the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride (1) and acetylacetone (2) under microwave irradiation. The resulting product, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate (3) , is obtained in moderate yield (approximately 70%). The use of microwave irradiation facilitates the reaction, and the compound is easily purified. Key characterization techniques include UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformation of thiazole and thiazolopyridine derivatives have been a focal point in medicinal chemistry research. For instance, the synthesis of thiazolecarboxylic acid derivatives, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, highlights the versatility of thiazole compounds in generating a range of bioactive molecules (Dovlatyan et al., 2004). Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the capacity for creating diverse structures from thiazole-based precursors, which could lead to new pharmacologically active compounds (Albreht et al., 2009).

Photophysical Properties and Application

The study of photophysical properties and the application of thiazole derivatives have provided insights into their potential use in material science and photochemistry. The tandem photoarylation-photoisomerization process involving halothiazoles, including ethyl 2-arylthiazole-5-carboxylates, sheds light on their photophysical behaviors and singlet oxygen activation properties. Such compounds could serve as sensitizers or components in photodynamic therapy, given their ability to generate singlet oxygen (Amati et al., 2010).

Antimicrobial and Antitumor Activities

The development of antimicrobial and antitumor agents remains a critical area of research, with thiazole derivatives playing a significant role. For example, the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents showcase the potential of thiazole-containing compounds in combating microbial infections (Sahin et al., 2012). Moreover, the synthesis and evaluation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides for their antitumor properties further emphasize the importance of thiazole derivatives in the search for new cancer therapies (Horishny et al., 2020).

Properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S3/c1-5-30-21(27)18-14(4)17-20(32-18)24-22(33-17)23-19(26)15-6-8-16(9-7-15)34(28,29)25-10-12(2)31-13(3)11-25/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFZSYBDDNLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.